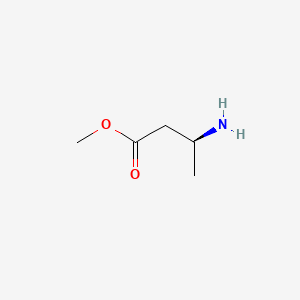
Methyl (3S)-3-aminobutanoate
Overview
Description
Methyl (3S)-3-aminobutanoate is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanoic acid, where the carboxyl group is esterified with a methyl group, and the third carbon atom is substituted with an amino group in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (3S)-3-nitrobutanoate using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Methyl (3S)-3-nitrobutanoate.
Reduction: Methyl (3S)-3-hydroxybutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-aminobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology: It serves as a precursor in the synthesis of amino acid derivatives and peptides, which are important in studying protein structure and function.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of polymers and materials with specific properties, such as biodegradability and biocompatibility.
Mechanism of Action
The mechanism by which methyl (3S)-3-aminobutanoate exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can participate in various metabolic pathways.
Comparison with Similar Compounds
Methyl (3S)-3-aminobutanoate can be compared with other similar compounds such as:
Methyl (3R)-3-aminobutanoate: The enantiomer of this compound, which has the opposite configuration at the third carbon atom. This difference in stereochemistry can lead to different biological activities and interactions with chiral environments.
Ethyl (3S)-3-aminobutanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group. This change can affect the compound’s solubility and reactivity.
Methyl (3S)-3-hydroxybutanoate: A related compound where the amino group is replaced by a hydroxyl group
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (3S)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429332 | |
| Record name | Methyl (3S)-3-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83509-89-1 | |
| Record name | Methyl (3S)-3-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3S)-3-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


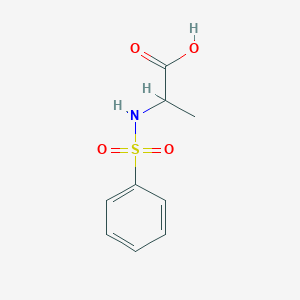
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
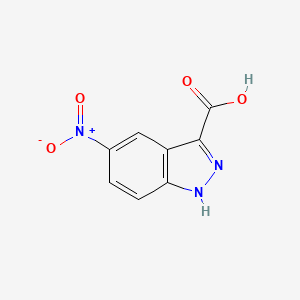
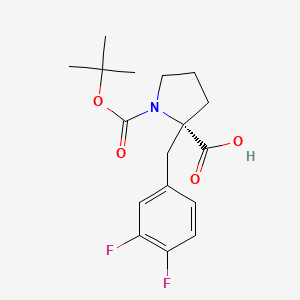
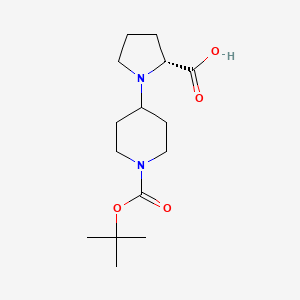
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
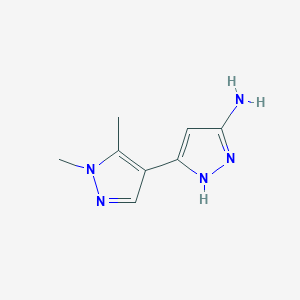

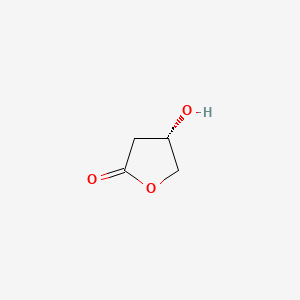
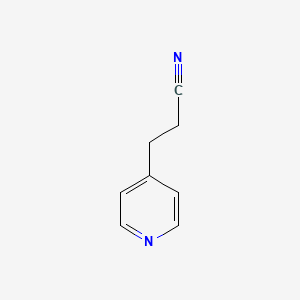

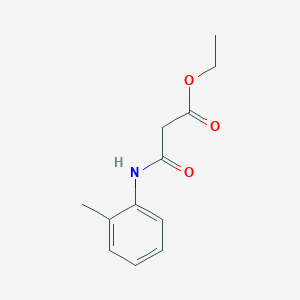
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)

